molecular formula C12H3Cl4NO2 B14217183 1,2,4,7-Tetrachloro-3H-phenoxazin-3-one CAS No. 832733-88-7

1,2,4,7-Tetrachloro-3H-phenoxazin-3-one

Cat. No.: B14217183
CAS No.: 832733-88-7
M. Wt: 335.0 g/mol
InChI Key: VMGBESXFGKGZGT-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2,4,7-Tetrachloro-3H-phenoxazin-3-one can be synthesized through various organic synthesis methods. One common approach involves the chlorination of phenoxazinone derivatives under controlled conditions. The reaction typically requires the presence of a chlorinating agent such as thionyl chloride or phosphorus pentachloride, along with a suitable solvent like dichloromethane .

Industrial Production Methods: Industrial production of this compound involves large-scale chlorination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the final product meets industry standards .

Chemical Reactions Analysis

Types of Reactions: 1,2,4,7-Tetrachloro-3H-phenoxazin-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenoxazinone derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various alkyl or aryl groups .

Scientific Research Applications

1,2,4,7-Tetrachloro-3H-phenoxazin-3-one has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,2,4,7-Tetrachloro-3H-phenoxazin-3-one involves its interaction with specific molecular targets and pathways. In biological systems, the compound can intercalate with DNA, disrupting the replication process and leading to cell death. This property makes it a potential candidate for anticancer therapies. Additionally, its ability to generate reactive oxygen species contributes to its antimicrobial activity .

Comparison with Similar Compounds

  • 1,2,4-Trichloro-7-nitro-3H-phenoxazin-3-one
  • 7-Hydroxy-3H-phenoxazin-3-one
  • 3H-Phenoxazin-3-one, 7-hydroxy-4-methyl-

Comparison: 1,2,4,7-Tetrachloro-3H-phenoxazin-3-one is unique due to its high degree of chlorination, which imparts distinct chemical properties compared to its less chlorinated counterparts. This high chlorination enhances its stability and reactivity, making it suitable for specific applications where other phenoxazine derivatives may not perform as effectively .

Properties

CAS No.

832733-88-7

Molecular Formula

C12H3Cl4NO2

Molecular Weight

335.0 g/mol

IUPAC Name

1,2,4,7-tetrachlorophenoxazin-3-one

InChI

InChI=1S/C12H3Cl4NO2/c13-4-1-2-5-6(3-4)19-12-9(16)11(18)8(15)7(14)10(12)17-5/h1-3H

InChI Key

VMGBESXFGKGZGT-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Cl)OC3=C(C(=O)C(=C(C3=N2)Cl)Cl)Cl

Origin of Product

United States

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